molecular formula C16H16N2O5 B2490481 3-Nitro-o-benzyl-l-tyrosine CAS No. 5105-98-6

3-Nitro-o-benzyl-l-tyrosine

Cat. No. B2490481
CAS RN: 5105-98-6
M. Wt: 316.313
InChI Key: JYRZDPZGZUXTGB-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of nitrotyrosine derivatives, including 3-nitro-o-benzyl-l-tyrosine, involves the nitration of tyrosine or its derivatives. Specific synthetic pathways can vary, but they generally involve the protection of the carboxyl and amino groups of tyrosine, followed by the nitration of the aromatic ring and subsequent modification steps as needed for the target compound. For example, Huang Suo-yi (2005) detailed a method for synthesizing L-3-F-tyrosine, which shares some synthetic principles with 3-nitro-o-benzyl-l-tyrosine, including protection steps and aromatic ring modification (Huang Suo-yi, 2005).

Molecular Structure Analysis

The molecular structure of 3-nitro-o-benzyl-l-tyrosine is characterized by the presence of a nitro group attached to the benzyl side chain of the tyrosine molecule. This modification impacts the molecule's electronic properties, such as redox potential and pKa, altering its chemical behavior and reactivity. Radi (2013) discussed how nitration modifies key properties of tyrosine, affecting its structure and function at the molecular level (Radi, 2013).

Chemical Reactions and Properties

3-Nitro-o-benzyl-l-tyrosine participates in various chemical reactions characteristic of nitrotyrosine compounds. Its nitro group can undergo reduction to amino groups, and the molecule can engage in reactions typical of aromatic nitro compounds. Nascimento et al. (2019) provided insights into the redox behavior of ortho-tyrosine and 3-nitro-tyrosine, which are relevant for understanding the chemical properties of 3-nitro-o-benzyl-l-tyrosine (Nascimento et al., 2019).

Scientific Research Applications

Protein Tyrosine Nitration: Mechanisms and Effects

Protein tyrosine nitration represents a post-translational modification affecting cellular signaling and metabolism. The modification of tyrosine residues to 3-nitro-tyrosine results from oxidative stress and can lead to significant changes in protein structure and function. This process is associated with nitric oxide signaling disruptions and a shift towards pro-oxidant processes. The nitration of protein tyrosines has been established as a biomarker for "nitroxidative stress," indicating its importance in studying disease mechanisms and cellular stress responses Radi, 2013.

Analytical Techniques for Nitrotyrosine

Advancements in mass spectrometry have improved the detection and analysis of 3-nitrotyrosine, facilitating the study of its biological significance and roles in health and disease. The development of analytical methods, including mass spectrometry and immunochemical techniques, has been crucial in identifying proteins modified by tyrosine nitration and understanding the consequences of this modification on protein function Tsikas & Duncan, 2014.

Tyrosine Nitration in Disease Conditions

3-Nitrotyrosine formation in proteins is catalyzed by reactive nitrogen species and has been linked to various pathological conditions, including systemic autoimmune conditions. It serves as a specific marker for oxidative damage mediated by peroxynitrite, offering insights into the etiopathogenesis of diseases and the potential role of nitrotyrosine-modified proteins as neoantigens in autoimmune disorders Ahsan, 2013.

Novel Detection and Analytical Methods

Research has led to the development of novel methods for the enrichment and mass analysis of nitrated peptides, enhancing our ability to study protein tyrosine nitration in complex biological samples. Techniques such as chemical approaches for specific tagging and enrichment of nitrated peptides have improved the detection sensitivity and specificity, contributing to our understanding of nitration's biological relevance Lee et al., 2009.

Electrochemical Detection of Nitrotyrosine

The development of electrochemical sensors for detecting 3-nitro-l-tyrosine in biological media represents a significant advancement in monitoring oxidative stress biomarkers. Such sensors offer a low-cost, sensitive, and specific method for detecting 3-nitro-l-tyrosine, demonstrating the application of nanotechnology in biomedical research Govindasamy et al., 2018.

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

The role of tyrosine nitration in cancer biology is an area that has not previously been considered in detail . Unexpectedly, it has been found that 879 of the 1971 known sites of tyrosine nitration are also sites of phosphorylation suggesting an extensive role for nitration in cell signaling . This offers several forward-looking opportunities for future research and new perspectives for understanding the role of tyrosine nitration in cancer biology .

properties

IUPAC Name

(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZDPZGZUXTGB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-o-benzyl-l-tyrosine

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